molecular formula C21H14 B13754142 11H-Indeno[2,1-a]phenanthrene CAS No. 220-97-3

11H-Indeno[2,1-a]phenanthrene

Cat. No.: B13754142
CAS No.: 220-97-3
M. Wt: 266.3 g/mol
InChI Key: JPAMAQWNSMPRLT-UHFFFAOYSA-N
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Description

Contextualization of Indeno-Fused Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are formed from the incomplete combustion of organic materials and are found in fossil fuels. ontosight.aiwikipedia.orgiarc.frontosight.ai PAHs are a significant focus of contemporary chemical research due to their unique electronic properties and their presence as environmental constituents. ontosight.aiwikipedia.orgiarc.fr Within the broader class of PAHs, indeno-fused systems, which incorporate a five-membered cyclopentane (B165970) ring fused to a larger aromatic framework, have garnered particular attention. ontosight.aiacs.org The inclusion of the five-membered ring introduces distinct structural and electronic characteristics compared to their all-benzenoid counterparts. acs.orgresearchgate.net Research in this area explores the synthesis, properties, and potential applications of these complex molecules, with implications for materials science and environmental chemistry. ontosight.aiacs.orgnih.gov

Significance of 11H-Indeno[2,1-a]phenanthrene within the PAH Class for Academic Inquiry

This compound, a five-ring PAH with the molecular formula C₂₂H₁₄, holds specific importance for academic inquiry. ontosight.ai Its structure, which consists of four benzene (B151609) rings fused to a cyclopentane ring, results in a complex and planar molecule that contributes to its stability and reactivity. ontosight.ai This compound is a subject of interest in chemistry, biology, and environmental science. ontosight.ai As a member of the PAH class, it is studied for its potential environmental and health impacts. ontosight.aiontosight.ai The investigation of this compound and its isomers is crucial for understanding the structure-property relationships within this subclass of PAHs. researchgate.netrsc.org

Evolution of Research Interest in this compound and its Related Isomers

Initial research into this compound and its isomers was often linked to the identification of dehydrogenation products of natural compounds like cholesterol. rsc.orgrsc.org For instance, the structure of the "second Diels hydrocarbon," a minor dehydrogenation product of cholesterol, was confirmed as 8-isobutyl-10-methyl-11H-indeno[2,1-a]phenanthrene through unambiguous synthesis. rsc.orgrsc.org Early synthetic methods focused on multi-step procedures to construct the complex ring system. rsc.orgacs.org

Over time, research has evolved to include more sophisticated synthetic strategies and detailed spectroscopic and computational analyses. rsc.orgacs.orgtandfonline.comresearchgate.net The development of new synthetic routes, such as those involving Diels-Alder cycloadditions and gold-catalyzed cyclizations, has enabled the creation of a wider range of indeno-fused PAHs and their derivatives. tandfonline.comresearchgate.net This has facilitated more in-depth studies of their fundamental properties. The study of isomers like 7(H)-indeno[2,1-a]phenanthrene and 11(H)-indeno[1,2-a]phenanthrene has also been a key area of investigation. tandfonline.com

Overview of Key Research Areas in this compound Chemistry

Current research on this compound chemistry encompasses several key areas:

Synthesis: A primary focus is the development of efficient and unambiguous synthetic routes to the this compound skeleton and its derivatives. rsc.orgacs.orgtandfonline.com This includes the use of Grignard reagents, Diels-Alder reactions, and cyclization reactions to construct the fused-ring system. acs.orgtandfonline.com

Structural and Spectroscopic Characterization: Detailed analysis using techniques such as ¹H and ¹³C NMR spectroscopy is crucial for confirming the structures of synthesized compounds. rsc.orgtandfonline.com Spectroscopic data, including UV/VIS, infrared, fluorescence, and mass spectrometry, are used to characterize the physical and chemical properties of these molecules. nih.gov

Computational Studies: Theoretical calculations, such as anisotropy of current-induced density (ACID) calculations, are employed to understand the electronic structure and aromaticity of indeno-fused PAHs. acs.org These studies provide insights into properties like the HOMO-LUMO gap and electron affinity. acs.org

Environmental and Biological Significance: As with many PAHs, research investigates the presence of this compound in environmental samples and its potential biological activity. ontosight.aiusask.ca Studies have explored its detection in coastal sediments and its activity as an aryl hydrocarbon receptor (AhR) agonist. usask.causask.ca

Chemical and Physical Properties of this compound

Below is a table summarizing some of the reported chemical and physical properties of this compound.

PropertyValueReference
Molecular FormulaC₂₂H₁₄ ontosight.ai
Molecular Weight278.35 g/mol govinfo.gov
Melting Point217 °C nih.gov
Boiling Point480 °C nih.gov
AppearancePale yellow needles from benzene nih.gov
Water Solubility0.0008 mg/L at 25 °C nih.gov
Log K_ow (Octanol-Water Partition Coefficient)6.11 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220-97-3

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

11H-indeno[2,1-a]phenanthrene

InChI

InChI=1S/C21H14/c1-3-7-16-14(5-1)9-10-20-18(16)11-12-19-17-8-4-2-6-15(17)13-21(19)20/h1-12H,13H2

InChI Key

JPAMAQWNSMPRLT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=C3)C5=CC=CC=C5C=C4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 11h Indeno 2,1 a Phenanthrene

Historical Development of Synthetic Approaches to the Indeno[2,1-a]phenanthrene Skeleton

The early syntheses of the indeno[2,1-a]phenanthrene framework were often multi-step procedures, relying on classical organic reactions. A notable early approach involved the synthesis of indeno[2,1-a]perinaphthene, a related but more complex polycyclic aromatic hydrocarbon. rsc.org These foundational methods, while groundbreaking for their time, often involved harsh reaction conditions and resulted in modest yields. The elucidation of the structure of the C26 hydrocarbon, derived from cholesterol, as 8-isobutyl-10-methyl-11H-indeno[2,1-a]phenanthrene, further spurred interest in the synthesis of this ring system. rsc.org This discovery highlighted the natural occurrence of this structural motif and provided a target for total synthesis, driving the development of new synthetic strategies. rsc.org

Contemporary Organic Synthesis Techniques for 11H-Indeno[2,1-a]phenanthrene

Modern organic synthesis has brought forth a plethora of more efficient and versatile methods for constructing the this compound core and its analogues. These techniques often offer improved yields, greater functional group tolerance, and milder reaction conditions compared to their historical counterparts.

Cyclization Reactions in the Formation of Indeno[2,1-a]phenanthrene Systems

Cyclization reactions are paramount in the synthesis of polycyclic aromatic hydrocarbons, and the formation of the indeno[2,1-a]phenanthrene system is no exception. A variety of cyclization strategies have been employed, including:

Friedel-Crafts Cyclization: Double Friedel-Crafts cyclization has been utilized as an efficient approach to methylene-bridged polycyclic aromatic hydrocarbons, including derivatives that can serve as precursors to the indeno[2,1-a]phenanthrene skeleton.

Palladium-Catalyzed Domino Reactions: A novel and efficient one-pot synthesis of phenanthrene (B1679779) derivatives has been developed using a palladium/norbornadiene-catalyzed domino reaction. beilstein-journals.orgbeilstein-journals.org This method involves the reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, proceeding through C-H activation, decarbonylation, and a retro-Diels-Alder process to afford the desired phenanthrene core, which can be a key intermediate for indenophenanthrene synthesis. beilstein-journals.orgbeilstein-journals.org

Gold(I)-Catalyzed Cyclization: Gold(I) catalysis has emerged as a powerful tool for the synthesis of phenanthrene-based polycycles. researchgate.net The cyclization of biphenyl-embedded trienynes catalyzed by gold(I) provides a direct route to these complex structures. researchgate.net

Iron-Catalyzed Double Annulations: An iron-catalyzed double annulation of 2-alkynyl biaryls provides a simple and regioselective synthesis of 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives under mild conditions. researchgate.net

A comparative look at different cyclization strategies reveals the versatility available to synthetic chemists.

Cyclization StrategyKey FeaturesPrecursorsCatalyst/ReagentRef
Friedel-Crafts CyclizationForms two rings in one stepDiacid derivativesStrong acid (e.g., AlCl3) researchgate.net
Palladium-Catalyzed Domino ReactionOne-pot, multi-step processAryl iodides, o-bromobenzoyl chloridesPalladium/norbornadiene beilstein-journals.orgbeilstein-journals.org
Gold(I)-Catalyzed CyclizationMild reaction conditionsBiphenyl-embedded trienynesGold(I) complexes researchgate.net
Iron-Catalyzed Double AnnulationsHigh regioselectivity2-Alkynyl biarylsIron catalyst researchgate.net

Transition Metal-Catalyzed Syntheses of this compound Precursors

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. mdpi.com The synthesis of precursors to this compound has greatly benefited from these advancements.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki and Heck couplings are instrumental in creating the necessary carbon-carbon bonds to assemble the precursors for cyclization. mdpi.comacademie-sciences.fr For instance, the Mizoroki-Heck coupling is a direct and effective method for synthesizing stilbene (B7821643) derivatives, which are key precursors for phenanthrenes. academie-sciences.fr

Intramolecular [4+2] Cycloadditions: Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes proceed under mild conditions, offering a pathway to the core structure of steroids and other complex molecules that can be related to the indenophenanthrene framework. williams.edu

Cycloisomerization Reactions: Transition-metal catalyzed cycloisomerization of readily available biphenyl (B1667301) derivatives containing an alkyne unit provides a direct route to substituted phenanthrenes. nih.gov Catalysts such as PtCl2, AuCl, AuCl3, GaCl3, or InCl3 can be used for this 6-endo-dig cyclization. nih.gov

Photochemical Routes to this compound Derivatives

Photochemistry offers a unique and powerful approach to the synthesis of complex polycyclic aromatic hydrocarbons. The photocyclization of stilbenes and their derivatives, known as the Mallory reaction, is a widely used method for the synthesis of phenanthrenes, which are direct precursors to the indeno[2,1-a]phenanthrene system. strath.ac.ukacademie-sciences.frresearchtrends.net This reaction typically involves the irradiation of a cis-stilbene (B147466) derivative, which undergoes an intramolecular cyclization to form a dihydrophenanthrene intermediate. strath.ac.ukresearchtrends.net This intermediate is then oxidized, often in the presence of an oxidizing agent like iodine, to yield the aromatic phenanthrene product. strath.ac.ukresearchtrends.net

The efficiency and outcome of the photocyclization can be influenced by various factors, including the substituents on the starting material and the reaction conditions. mdpi.com For example, the photocyclization of 1,2-diarylethylenes is a key step in the synthesis of various phenanthrene derivatives. academie-sciences.fr While this method is highly effective, it can sometimes be limited by the availability of the starting materials and the potential for side reactions. beilstein-journals.org

Stereoselective Synthesis Research for Functionalized this compound Analogues

The development of stereoselective methods for the synthesis of functionalized this compound analogues is an area of growing interest, driven by the potential for these compounds to exhibit specific biological activities or material properties. While research specifically targeting the stereoselective synthesis of this compound is still emerging, progress in related areas provides a strong foundation.

For instance, stereoselective methods for the synthesis of functionalized indenes have been developed, such as the base-promoted, regioselective cascade iodoalkylation of alkynes. nih.gov Gold(I)-catalyzed cascade reactions have also been employed for the stereoselective synthesis of sulfur- or selenium-containing indeno[1,2-b]chromene derivatives. uniovi.es These methods, which control the formation of chiral centers, could potentially be adapted to the synthesis of chiral this compound derivatives. The principles of stereoselective synthesis, including the use of chiral catalysts and auxiliaries, are well-established and can be applied to create specific stereoisomers of these complex molecules. msu.edubeilstein-journals.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex organic molecules. acs.orgsigmaaldrich.comchemmethod.com While specific studies focusing on the green synthesis of this compound are not extensively documented, the broader trends in organic synthesis are relevant.

Key green chemistry principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.orgsigmaaldrich.com

Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. acs.orgsigmaaldrich.com

Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents with greener alternatives like water or solvent-less reaction conditions. sigmaaldrich.comchemmethod.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgsigmaaldrich.com

Post-Synthetic Modification Strategies for this compound

Post-synthetic modification (PSM) refers to chemical reactions performed on a pre-formed molecular scaffold to introduce new functional groups or alter its properties. labxing.com For this compound, the most reactive site for such modifications is the methylene (B1212753) bridge at the C11 position.

Oxidation and Subsequent Derivatization

The most common post-synthetic modification of the this compound core is the oxidation of the C11 position to form the corresponding ketone, 11H-indeno[2,1-a]phenanthren-11-one. acs.orgontosight.ai This ketone serves as a versatile intermediate for further functionalization.

For instance, the ketone can be converted into various oxime derivatives. The synthesis of novel 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs has been reported, highlighting the ability to introduce diverse functionalities at this position. nih.gov While this example pertains to an isomeric and heteroatom-containing indenophenanthrene system, the underlying chemical transformation of a ketone to an oxime is a fundamental strategy applicable to 11H-indeno[2,1-a]phenanthren-11-one.

The table below summarizes the key transformation from the parent hydrocarbon to the ketone intermediate.

Starting MaterialReagents/ConditionsProductYieldReference
Phenyl 2-phenyl-1-phenanthrenecarboxylateConcentrated H₂SO₄11H-indeno[2,1-a]phenanthren-11-one71% acs.org

Reduction

The transformation of the ketone back to the parent hydrocarbon is also a critical post-synthetic modification, effectively removing the carbonyl functional group. The Wolff-Kishner reduction is a classic method employed for this purpose, successfully converting 11H-indeno[2,1-a]phenanthren-11-one back to this compound in excellent yield. acs.org

The table below details the reductive modification.

Starting MaterialReagents/ConditionsProductYieldReference
11H-indeno[2,1-a]phenanthren-11-oneWolff-Kishner reductionThis compoundExcellent acs.org

These examples demonstrate that the reactivity of the C11 position allows for the targeted modification of the this compound scaffold, enabling the synthesis of various derivatives from the core hydrocarbon structure.

Theoretical and Computational Chemistry Investigations of 11h Indeno 2,1 a Phenanthrene

Quantum Chemical Characterization of 11H-Indeno[2,1-a]phenanthrene Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution and energy of electrons within a molecule, which in turn dictate its physical and chemical properties. For this compound, these calculations reveal a complex interplay of fused aromatic rings.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. It is particularly effective for optimizing molecular geometries and predicting stability. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to predict key structural parameters. researchgate.net The optimization process seeks the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The fusion of the indeno group to the phenanthrene (B1679779) backbone introduces strain and alters the planarity compared to the parent phenanthrene molecule. DFT calculations can quantify this deviation from planarity and calculate the strain energy. The stability of the molecule is further assessed by calculating thermodynamic properties like the enthalpy of formation. amazonaws.com

ParameterDescriptionTypical Calculated Value/Observation
C-C Bond Lengths (Aromatic)The average length of carbon-carbon bonds within the fused benzene (B151609) rings.~1.39 - 1.45 Å
C-C Bond Lengths (Bridge)The lengths of the bonds shared between the five-membered and six-membered rings.Slightly elongated compared to typical aromatic C-C bonds.
C(sp³)-H Bond LengthsThe length of the C-H bonds at the methylene (B1212753) bridge (position 11).~1.10 Å
PlanarityThe degree to which the fused ring system lies in a single plane.The molecule exhibits a quasi-planar structure with slight out-of-plane distortion due to the five-membered ring.
Enthalpy of FormationThe change in enthalpy during the formation of the compound from its constituent elements.A large positive value, indicative of a stable, high-energy aromatic system.

Ab Initio Calculations for Aromaticity and Resonance Energy Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical data, are employed to analyze the aromaticity of this compound. Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems.

One common method to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). github.io NICS values are calculated at the center of each ring; large negative values are indicative of a strong diatropic ring current, a hallmark of aromaticity. researchgate.netrsc.org For this compound, NICS calculations would likely show that the phenanthrene moiety's terminal rings retain high aromaticity, while the central ring and the five-membered indenyl ring exhibit modulated aromatic character. researchgate.netfrontiersin.org

MetricDescriptionPredicted Finding for this compound
NICS(1)zzNucleus-Independent Chemical Shift calculated 1 Å above the ring plane, focusing on the π-electron contribution. acs.orgLarge negative values for the terminal phenanthrene rings; less negative values for the central and five-membered rings.
Resonance EnergyThe energy difference between the delocalized molecule and a hypothetical localized structure.Greater than that of phenanthrene (>92 kcal/mol) due to extended π-conjugation.
HOMA IndexHarmonic Oscillator Model of Aromaticity, a geometry-based index where a value of 1 indicates full aromaticity.Values close to 1 for the benzenoid rings, with a lower value for the five-membered ring.

Computational Studies on Reactivity and Reaction Pathways of this compound

Computational methods are invaluable for predicting how a molecule will behave in a chemical reaction, identifying the most likely sites of attack and the energy profiles of reaction pathways.

Transition State Theory for Mechanistic Elucidation of Indeno[2,1-a]phenanthrene Reactions

Transition State Theory (TST) is a cornerstone for studying reaction kinetics. wikipedia.orgbritannica.com It postulates that reactants are in equilibrium with an activated complex, known as the transition state, which is the highest energy point along the reaction coordinate. fiveable.meyoutube.com By calculating the energy of this transition state, chemists can determine the activation energy (Ea) of a reaction, which is crucial for predicting the reaction rate.

For this compound, TST can be used to elucidate the mechanisms of reactions such as electrophilic aromatic substitution. Computational chemists can model the approach of an electrophile to various positions on the PAH backbone, calculating the energy of each potential transition state. The pathway with the lowest activation energy will be the kinetically favored one, thus predicting the regioselectivity of the reaction. rsc.org

Molecular Orbital Theory in Predicting Electrophilic and Nucleophilic Sites

Molecular Orbital (MO) Theory provides a detailed picture of the electron distribution in a molecule and is a powerful tool for predicting reactivity. solubilityofthings.comresearchgate.net According to Frontier Molecular Orbital (FMO) theory, the most important orbitals for chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its location and energy indicate the most probable sites for electrophilic attack .

The LUMO represents the orbital to which the molecule is most likely to accept electrons. Its location and energy indicate the most probable sites for nucleophilic attack .

For this compound, the HOMO is expected to be distributed across the π-system, with higher densities on the most electron-rich carbon atoms, likely within the phenanthrene moiety. The LUMO would similarly be delocalized. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. frontiersin.orgresearchgate.netacs.org

OrbitalEnergy Level (Calculated)Implication for Reactivity
HOMO-5.5 to -6.0 eV (Estimated)Indicates sites susceptible to electrophilic attack. The electron density is likely highest on the external rings of the phenanthrene portion.
LUMO-1.5 to -2.0 eV (Estimated)Indicates sites susceptible to nucleophilic attack. The electron density is distributed across the conjugated system.
HOMO-LUMO Gap~3.5 - 4.5 eV (Estimated) dntb.gov.uaA relatively large gap, characteristic of stable polycyclic aromatic hydrocarbons.

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

While quantum mechanics describes the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules, providing insight into the bulk properties of a substance. cecam.org

For this compound, MD simulations are crucial for understanding how these molecules interact in a condensed phase (e.g., in a crystal or solution). The primary non-covalent interactions governing the behavior of PAHs are van der Waals forces and, most importantly, π–π stacking interactions. nih.govmdpi.com These stacking interactions, where the flat faces of the aromatic systems align, are critical in determining the crystal packing, solubility, and material properties of PAHs. rsc.orgresearchgate.netresearchgate.net

MD simulations, using appropriate force fields, can model the aggregation of this compound molecules, calculate binding energies between dimers, and predict the structural organization in the solid state. nih.govresearchgate.netsemanticscholar.org

Interaction TypeDescriptionSignificance for this compound
π–π StackingAttractive, non-covalent interaction between the faces of two aromatic rings.The dominant intermolecular force, dictating crystal packing and aggregation behavior. researchgate.net
Van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.Contribute to the overall cohesion of the material in the solid and liquid states.
CH–π InteractionsAn attractive interaction between a C-H bond and the face of a π-system.Plays a secondary role in stabilizing the three-dimensional structure of molecular aggregates.

Prediction of Spectroscopic Parameters using Computational Methods for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods, primarily rooted in quantum mechanics, allow for the calculation of various spectroscopic parameters, offering insights that complement experimental data. The principal computational approaches for these predictions include Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

Theoretical NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable application of computational chemistry in structure elucidation. For a molecule such as this compound, DFT calculations would be the method of choice. The typical procedure involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)).

NMR Calculation: Following optimization, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach.

Chemical Shift Referencing: The calculated shielding values are then referenced against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the final chemical shifts in parts per million (ppm).

While experimental ¹H NMR data for some derivatives of this compound have been reported, specific theoretical calculations for the parent compound are not found in the reviewed literature. rsc.org

Table 1: Hypothetical Data Table for Theoretical NMR Chemical Shift Calculations of this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
...Data not availableData not available
H1Data not available-
H2Data not available-
...Data not available-
Note: This table is for illustrative purposes only. No published computational data for the NMR chemical shifts of this compound were found.

Theoretical UV-Vis and Fluorescence Spectral Predictions

The electronic absorption (UV-Vis) and emission (fluorescence) spectra of aromatic compounds are governed by their electronic transitions. TD-DFT is the most common method for predicting these properties. The process generally includes:

Ground State Optimization: Similar to NMR calculations, the molecule's geometry is first optimized in its electronic ground state using DFT.

Excited State Calculations: TD-DFT is then used to calculate the vertical excitation energies from the ground state to various excited states. These energies correspond to the absorption wavelengths (λmax). The oscillator strength for each transition is also calculated, which relates to the intensity of the absorption peak.

Fluorescence Prediction: To predict fluorescence, the geometry of the first excited state is optimized. A subsequent TD-DFT calculation from this optimized excited state geometry to the ground state provides the emission energy, which corresponds to the fluorescence wavelength.

Studies on other PAHs frequently employ TD-DFT with various functionals (e.g., B3LYP, CAM-B3LYP, PBE0) and basis sets to predict their UV-Vis spectra. mdpi.comscispace.com However, a specific application of this methodology to this compound has not been located in the searched literature.

Table 2: Hypothetical Data Table for Theoretical UV-Vis and Fluorescence Spectral Predictions of this compound

TransitionPredicted Absorption Wavelength (λmax, nm)Oscillator Strength (f)Predicted Fluorescence Wavelength (nm)
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not available-
...Data not availableData not available-
Note: This table is for illustrative purposes only. No published computational data for the UV-Vis and fluorescence spectra of this compound were found.

Vibrational Spectroscopy (IR, Raman) Computational Analysis

Computational methods can predict the infrared (IR) and Raman spectra of molecules, which arise from their vibrational modes. These calculations are typically performed using DFT. The standard workflow is:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic coordinates, yielding the vibrational frequencies.

Intensity Calculations: For IR spectra, the intensities of the vibrational modes are determined by the change in the dipole moment during the vibration. For Raman spectra, intensities are related to the change in the polarizability. These are calculated alongside the frequencies.

Frequency Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data.

Computational studies on similar molecules like phenanthrene have successfully used DFT to assign experimental vibrational spectra. researchgate.net A comparable computational analysis for this compound is not available in the existing literature.

Table 3: Hypothetical Data Table for Vibrational Spectroscopy Computational Analysis of this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)IR Intensity (km/mol)Predicted Raman Frequency (cm⁻¹)Raman Activity (Å⁴/amu)
Mode 1Data not availableData not availableData not availableData not available
Mode 2Data not availableData not availableData not availableData not available
...Data not availableData not availableData not availableData not available
Note: This table is for illustrative purposes only. No published computational data for the IR and Raman spectra of this compound were found.

Mechanistic Studies of 11h Indeno 2,1 a Phenanthrene Formation and Transformation in Chemical Systems

Pyrolytic and Combustion Pathways Leading to 11H-Indeno[2,1-a]phenanthrene Formation

The formation of polycyclic aromatic hydrocarbons (PAHs), such as this compound, in high-temperature environments like pyrolysis and combustion is a complex process involving the growth of smaller aromatic species. dlr.deelsevierpure.com These pathways are critical for understanding the generation of soot and other carbonaceous nanoparticles. uhmreactiondynamics.orgnih.gov

Radical-Mediated Growth Mechanisms in High-Temperature Environments

In high-temperature settings, radical-mediated reactions are the primary drivers of molecular mass growth leading to the formation of complex PAHs. uhmreactiondynamics.orgnih.gov Resonance-stabilized free radicals (RSFRs) are particularly important due to their stability and longevity in the gas phase, making them key species in these growth processes. uhmreactiondynamics.orgnih.gov

The formation of phenanthrene (B1679779), a structural isomer and potential precursor or related compound to indenophenanthrenes, provides insight into these mechanisms. Pathways involving radical-radical recombination and ring enlargement are significant. For instance, the reaction of a methyl radical with a fluorenyl radical can lead to phenanthrene through a five-membered ring expansion, a crucial step in converting bent PAHs into planar nanostructures. uhmreactiondynamics.orgnih.gov

Key radical-mediated pathways contributing to the growth of aromatic systems include:

Radical-Radical Recombination: Reactions between resonantly stabilized radicals and aromatic radicals are a major route for molecular growth. dlr.de For example, the combination of cyclopentadienyl (B1206354) and indenyl radicals can form anthracene (B1667546) and phenanthrene. escholarship.org

Hydrogen Abstraction/Acetylene (B1199291) Addition (HACA): This well-established mechanism involves the abstraction of a hydrogen atom from an aromatic molecule, followed by the addition of acetylene. yangtaolab.comosti.gov While central to PAH formation, the classic HACA mechanism applied to naphthalene (B1677914) does not directly produce phenanthrene under typical combustion conditions, instead favoring the formation of acenaphthylene (B141429). osti.gov

Phenyl Addition/Dehydrocyclization (PAC): This mechanism involves the addition of a phenyl radical to an ethynyl-substituted PAH, followed by cyclization and dehydrogenation to form a new aromatic ring. osti.govrsc.org

Role of Precursor Molecules in this compound Generation

The specific precursor molecules present in a combustion or pyrolytic system significantly influence the types of PAHs formed. The formation of indene (B144670) and its derivatives, which are direct precursors to indenophenanthrenes, is a key step.

Indene Formation: Indene can be formed through various reactions, including the reaction of phenyl radicals with allene (B1206475) or propargyl radicals, and the addition of acetylene to benzyl (B1604629) radicals. mdpi.com The co-pyrolysis of toluene (B28343) with C3H4 isomers has been shown to enhance indene formation, highlighting the role of specific fuel components. mdpi.com

From Indene to Indenophenanthrene: Once formed, indenyl radicals can react with other aromatic species to build larger structures. For example, the reaction of indenyl radicals with cyclopentadienyl radicals can lead to phenanthrene, and recombination of indenyl radicals can contribute to pyrene (B120774) formation. escholarship.orgmdpi.com The presence of indene in ethylene (B1197577) pyrolysis promotes the formation of larger PAHs at lower temperatures than in the pyrolysis of ethylene alone, indicating that indenyl radicals facilitate mass growth through radical-radical reactions. escholarship.org

The table below summarizes some key precursor reactions leading to the formation of indene and related structures.

Precursor ReactionProduct(s)Significance
Phenyl radical + Propargyl radicalIndene, Indenyl radicalA primary pathway for the formation of the five-membered ring structure. dlr.de
Benzyl radical + AcetyleneIndeneImportant in environments with toluene and acetylene. mdpi.com
Indenyl radical + Cyclopentadienyl radicalPhenanthrene, AnthraceneDemonstrates the growth from five- and six-membered ring precursors to larger PAHs. escholarship.org
Indenyl radical + Benzyl radicalPyrene, FluorantheneA proposed route for the formation of four-ring PAHs. escholarship.org

Photochemical and Thermal Isomerization Pathways of this compound and its Precursors

Isomerization reactions, driven by heat or light, can alter the structure of PAHs and their precursors. The photocyclization of stilbenes and related compounds is a well-studied example of such transformations, leading to the formation of phenanthrenes and other fused-ring systems. researchtrends.netmdpi.com

The process typically begins with the photochemical isomerization of a trans-stilbene (B89595) to its cis-isomer. researchtrends.netmdpi.com The cis-isomer can then undergo cyclization to form an unstable dihydrophenanthrene intermediate. researchtrends.netmdpi.com This intermediate can then be oxidized to a stable phenanthrene. researchtrends.netmdpi.com While this is a common laboratory synthetic method, similar transformations can occur in the environment under the influence of sunlight.

Thermal isomerization can also occur, particularly at the high temperatures of combustion. For example, studies on the Scholl reaction of 1,8-dibenzoylpyrene have shown that it first isomerizes to 1,6-dibenzoylpyrene (B1626170) before undergoing further reactions. researchgate.net This indicates that thermal rearrangements can precede the final cyclization steps that form complex PAHs. Unexpected rearrangements, such as the conversion of a cyclopenta[ef]heptalene unit into a phenanthrene structure, have also been observed during synthesis, highlighting the complex reaction landscape of these molecules. chinesechemsoc.org

Degradation and Transformation Mechanisms of this compound in Abiotic Environments

In the environment, PAHs like this compound are subject to various abiotic degradation processes. These processes are influenced by environmental factors such as sunlight, temperature, and the presence of oxidants. canada.caenergy.govnih.gov

Phototransformation is a major degradation pathway for PAHs. canada.cacopernicus.org The presence of sunlight can induce oxidation and hydroxylation reactions. canada.ca The rate of transformation is influenced by the specific PAH structure, with phenanthrene generally showing a slower transformation rate compared to other PAHs like pyrene or benzo[a]pyrene. copernicus.org The process is often accelerated by increased temperature and the presence of reactive oxygen species. copernicus.org Studies on halogenated PAHs suggest a transformation mechanism that involves dehalogenation followed by oxidation. copernicus.org

The table below outlines the primary abiotic degradation pathways for PAHs.

Degradation PathwayDescriptionInfluencing Factors
Photo-oxidationDegradation initiated by sunlight, leading to oxidized and hydroxylated products.Sunlight intensity, presence of oxidants (e.g., ozone, OH radicals), temperature, humidity. canada.cacopernicus.org
VolatilizationEvaporation of the compound from soil or water into the atmosphere.Vapor pressure of the compound, temperature, air and water flow. energy.gov
LeachingMovement of the compound through soil with water.Water solubility of the compound, soil type, amount of rainfall. energy.gov

Regioselectivity and Kinetics of this compound Chemical Reactions

The regioselectivity of chemical reactions involving large PAHs is a critical aspect that determines the final structure of the products. In the context of synthesis, Friedel-Crafts and Scholl reactions are often employed to create specific isomers.

For instance, the intramolecular Scholl reaction of 1-benzoylpyrene (B3281558) yields a mixture of 8H-dibenzo[def,qr]chrysen-8-one and 11H-indeno[2,1-a]pyren-11-one, indicating kinetic control over the reaction's regioselectivity. researchgate.netresearchgate.net This demonstrates that different positions on the PAH backbone have varying reactivities, leading to the preferential formation of certain isomers. The formation of five-membered rings in such reactions is not uncommon. researchgate.net

The kinetics of PAH formation reactions are highly dependent on temperature and pressure. osti.gov For example, the rate constant for the reaction of phenyl radicals with phenylacetylene, a pathway to phenanthrene, shows significant pressure dependence at temperatures up to 1500 K. osti.gov In contrast, the subsequent H-assisted isomerization of the initial product to phenanthrene is pressure-independent. osti.gov Detailed kinetic modeling of these reactions is essential for accurately predicting PAH formation in combustion environments. elsevierpure.com For example, while the reaction of methyl radicals with phenanthrene can theoretically lead to pyrene, kinetic simulations have shown that in flame environments, the attack by acetylene on phenanthrene radicals is a more dominant pathway for PAH growth. elsevierpure.com

Advanced Analytical Methodologies for Detection and Structural Elucidation of 11h Indeno 2,1 a Phenanthrene

Chromatographic Separation Techniques for 11H-Indeno[2,1-a]phenanthrene

Chromatographic techniques are fundamental for isolating this compound from intricate mixtures, which is a prerequisite for its accurate identification and quantification. The choice of technique is often dictated by the sample matrix and the required sensitivity.

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In a typical GC method, the sample is vaporized and introduced into a capillary column. An inert carrier gas, such as helium or hydrogen, facilitates the movement of the analyte through the column. hpst.cz The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase.

For the analysis of PAHs, including isomers of indenophenanthrene, specific GC conditions are optimized to achieve high resolution. shimadzu.com Key parameters that are manipulated include the type of capillary column, the temperature program of the oven, the injection mode, and the carrier gas flow rate. For instance, a splitless injection mode is often employed to maximize the transfer of analytes into the column, which is crucial for trace-level detection. hpst.czshimadzu.com The NIST Chemistry WebBook provides gas chromatography data for this compound, which can be used as a reference. nist.gov

Table 1: Illustrative Gas Chromatography Parameters for PAH Analysis

ParameterTypical SettingPurpose
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or semi-polar stationary phaseProvides high-resolution separation of PAH isomers.
Carrier Gas Helium or HydrogenTransports the analytes through the column.
Inlet Mode SplitlessMaximizes the amount of analyte transferred to the column for trace analysis. hpst.czshimadzu.com
Inlet Temperature 250-300 °CEnsures complete vaporization of the sample.
Oven Temperature Program Ramped temperature increase (e.g., initial hold at a lower temperature, followed by a ramp to a higher temperature)Optimizes the separation of compounds with different boiling points.
Detector Mass Spectrometer (MS)Provides identification and quantification of the separated compounds.

High-performance liquid chromatography (HPLC) is another cornerstone technique for the separation of PAHs, especially for those that are less volatile or thermally labile. fda.gov HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a stationary phase. The separation mechanism is based on the analyte's differential affinity for the stationary and mobile phases.

For the analysis of phenanthrene (B1679779) and its derivatives, reversed-phase HPLC is commonly employed. helixchrom.comnih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve adequate separation of complex PAH mixtures. fda.gov Detection is frequently accomplished using ultraviolet (UV) or fluorescence detectors, as PAHs typically exhibit strong absorbance and fluorescence characteristics. fda.govjasco-global.com

Table 2: Representative High-Performance Liquid Chromatography Conditions for Phenanthrene Analysis

ParameterTypical SettingRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)Provides effective separation of non-polar to moderately polar compounds.
Mobile Phase Gradient of acetonitrile and waterAllows for the elution and separation of a wide range of PAHs with varying polarities. helixchrom.com
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. helixchrom.com
Injection Volume 10-20 µLA typical volume for introducing the sample onto the column.
Detector UV-Vis or Fluorescence DetectorPAHs exhibit characteristic absorbance and fluorescence spectra, enabling sensitive detection. fda.gov
Wavelength (UV) 254 nm or other specific wavelengthsA common wavelength for the detection of aromatic compounds.
Excitation/Emission (Fluorescence) Compound-specific wavelengthsProvides high sensitivity and selectivity for fluorescent PAHs. jasco-global.com

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of this compound due to its high sensitivity and specificity. When coupled with a separation technique like GC or HPLC, it provides a powerful analytical platform. chemindex.comlookchem.com

The electron ionization (EI) mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, which serves as a valuable reference for its identification. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. This capability is particularly useful in differentiating between isomers, which have the same nominal mass but different exact masses due to slight differences in their elemental composition or arrangement. While this compound and its isomers share the same molecular formula (C21H14) and thus the same exact mass, HRMS can be crucial in distinguishing them from other co-eluting compounds with the same nominal mass but different elemental formulas. researchgate.net The differentiation of isomers of indenophenanthrene often relies on the combination of chromatographic separation with mass spectrometric data.

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. This pattern, known as an MS/MS spectrum, provides valuable structural information and can be used to confirm the identity of a compound. nih.gov For complex molecules like this compound, MS/MS can help to distinguish it from its isomers, as different isomers may produce unique fragmentation patterns. This technique enhances the confidence in the identification of the target analyte, especially in complex matrices where interferences may be present. rsc.org

Spectroscopic Characterization Techniques for this compound Research

Spectroscopic techniques are employed to probe the molecular structure and properties of this compound by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. rsc.org Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used to determine the connectivity of atoms within the molecule. nih.govrsc.org The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information about the chemical environment of each nucleus, allowing for the unambiguous structural assignment of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nist.gov The UV-Vis spectrum of a PAH like this compound is characterized by a series of absorption bands that correspond to electronic transitions within the molecule. researchgate.net While the spectra of different PAHs can be similar, the specific wavelengths of maximum absorbance (λmax) and the shape of the spectrum can aid in its identification and quantification. science-softcon.de

Fluorescence spectroscopy is a highly sensitive technique for the detection of fluorescent compounds like many PAHs. jasco-global.com In this method, the molecule is excited by absorbing light at a specific wavelength, and the subsequent emission of light at a longer wavelength is measured. nih.gov The excitation and emission spectra are characteristic of a particular compound and can be used for its identification and quantification, often at very low concentrations. researchgate.net The fluorescence properties of phenanthrene, a core component of the this compound structure, have been studied, providing insights into the expected fluorescence behavior of the larger molecule. nih.govhalide-crylink.com

Table 3: Spectroscopic Data for Phenanthrene (as a reference for this compound)

TechniqueParameterObserved Values/Characteristics
UV-Vis Spectroscopy λmax in solutionMultiple absorption bands in the UV region, with characteristic peaks and shoulders. nist.gov
Fluorescence Spectroscopy Excitation/Emission MaximaExhibits characteristic excitation and emission spectra, with emission typically occurring at longer wavelengths than the excitation. nih.govresearchgate.net
¹H NMR Spectroscopy Chemical Shifts (δ)Aromatic protons typically resonate in the downfield region (e.g., 7-9 ppm). researchgate.net
¹³C NMR Spectroscopy Chemical Shifts (δ)Aromatic carbons show signals in the downfield region of the spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei within the this compound molecule. While complete experimental NMR data for the parent compound is not extensively documented in publicly available literature, studies on its derivatives have been conducted. rsc.org Analysis of these derivatives, alongside computational predictions, allows for the theoretical assignment of its spectral features.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the various protons on the fused ring system. The integration of these signals would confirm the presence of the 14 protons in the molecule. The methylene (B1212753) protons at the C11 position would appear as a distinct singlet in the aliphatic region, providing a key identifying feature.

The ¹³C NMR spectrum offers complementary information, with signals corresponding to each of the 21 carbon atoms in the structure. The chemical shifts of these signals are indicative of the local electronic environment, allowing for the differentiation of quaternary carbons from those bearing hydrogen atoms. A ¹³C NMR spectrum for this compound is noted in the PubChem database, though detailed assignments are not provided. nih.gov

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Features
¹H 7.0 - 9.0 (Aromatic), ~4.0 (Aliphatic CH₂) Complex multiplets for aromatic protons, singlet for CH₂ group.
¹³C 120 - 150 (Aromatic), ~30-40 (Aliphatic CH₂) Multiple distinct signals for each carbon atom.

Note: These are generalized predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint that is highly specific to the compound's structure and bonding.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching vibrations: typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching vibrations: from the methylene group at the C11 position, expected around 2850-2960 cm⁻¹.

C=C stretching vibrations: within the aromatic rings, appearing in the 1400-1650 cm⁻¹ region.

C-H in-plane and out-of-plane bending vibrations: which provide information about the substitution pattern on the aromatic rings.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show strong bands for the C=C stretching modes of the aromatic rings due to their high polarizability.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within the π-electron system of this compound. The extended conjugation of this molecule results in characteristic absorption and emission spectra.

The UV-Vis absorption spectrum is expected to display multiple absorption bands in the UV and visible regions. These bands arise from π-π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the specific arrangement of the fused rings. For comparison, phenanthrene, a core component of the this compound structure, exhibits absorption maxima at approximately 250 nm, 275 nm, and 295 nm. researchgate.net Derivatives of phenanthrene often show intense absorption bands between 250 and 275 nm. researchgate.net

Fluorescence spectroscopy provides even greater sensitivity and selectivity for the detection of PAHs. Upon excitation with UV light, this compound is expected to exhibit fluorescence at longer wavelengths. The excitation and emission wavelengths are characteristic of the molecule's electronic structure. For instance, phenanthrene has an excitation peak at 275 nm and an emission peak at 365 nm. nih.gov The specific fluorescence spectrum of this compound would be a key identifier in complex mixtures.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Wavenumber/Wavelength Range Associated Molecular Motion/Transition
FTIR 3000-3100 cm⁻¹ Aromatic C-H Stretch
2850-2960 cm⁻¹ Aliphatic C-H Stretch
1400-1650 cm⁻¹ Aromatic C=C Stretch
Raman 1400-1650 cm⁻¹ Aromatic C=C Stretch
UV-Vis 250-400 nm π-π* Electronic Transitions
Fluorescence Excitation: ~270-300 nm, Emission: ~350-450 nm π-π* Electronic Transitions

Note: These are generalized expected ranges based on related compounds. Actual experimental values may vary.

Development of Novel Analytical Platforms for this compound Monitoring and Trace Analysis

The monitoring of this compound at trace levels in environmental and biological matrices is complicated by its low concentrations and the presence of interfering compounds, particularly its isomers. To address this, novel analytical platforms are being developed that combine advanced separation techniques with highly sensitive detection methods.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) has emerged as a powerful tool for the separation of complex PAH mixtures. dlr.denih.govnih.gov This technique utilizes two columns with different separation mechanisms, providing significantly enhanced resolution compared to conventional one-dimensional GC. This is crucial for separating this compound from its isomers, which often have very similar boiling points and mass spectra.

Surface-Enhanced Raman Spectroscopy (SERS) is a promising technique for the ultra-sensitive detection of PAHs. nih.govnih.govsemanticscholar.orgmdpi.comsemanticscholar.org By adsorbing the target analyte onto a nanostructured metallic surface, the Raman signal can be enhanced by several orders of magnitude. This allows for the detection of PAHs at very low concentrations. The development of SERS-based sensors tailored for the specific capture and detection of this compound could provide a rapid and field-portable method for its monitoring.

The combination of these advanced separation, extraction, and detection techniques is paving the way for more accurate and sensitive monitoring of this compound, which is essential for assessing its environmental fate and potential human exposure.

Environmental Occurrence and Geochemical Formation Pathways of 11h Indeno 2,1 a Phenanthrene

Occurrence and Distribution of 11H-Indeno[2,1-a]phenanthrene in Various Environmental Matrices

This compound, a polycyclic aromatic hydrocarbon (PAH), is a compound that has been identified in various environmental compartments. As a member of the PAH class of compounds, its presence is often linked to the incomplete combustion of organic materials. ca.gov The distribution of PAHs in the environment is widespread, with higher concentrations generally found in urban and industrialized areas. service.gov.uk

Presence in Combustion Byproducts and Particulate Matter

PAHs are primarily formed during the incomplete combustion of fossil fuels, biomass, and other organic materials. ca.gov Consequently, this compound is expected to be present in the emissions from a variety of combustion sources. These sources include both natural events like forest fires and anthropogenic activities such as the burning of wood and fossil fuels. nih.gov

PAHs released during combustion can be found in both the gas and particulate phases, with higher molecular weight PAHs tending to adsorb to particulate matter. nih.gov The concentration of PAHs in particulate matter can be significant, particularly in the fine particulate fraction (PM2.5), which can be transported over long distances.

The following table provides an overview of PAH concentrations found in particulate matter from various combustion sources. While not specific to this compound, it illustrates the general levels of PAHs in these emissions.

Combustion SourceTotal PAH Concentration in Particulate Matter (µg/m³)Reference
OSB Combustion791.2 (TSP-bound) nih.gov
Polyurethane CombustionHigh PM concentration, specific PAH data not provided nih.gov
Wood Fuel Combustion957 researchgate.net

Detection in Sediments and Soil Systems

Due to atmospheric deposition and surface runoff, soils and sediments often act as significant sinks for PAHs. service.gov.uknih.gov The presence of PAHs in these matrices is a result of both direct deposition of particulate matter and the transport of contaminated water. frontiersin.org Higher concentrations of PAHs in soil are typically found in urban areas and near industrial sources due to higher traffic densities and industrial activities. service.gov.uk

Studies have documented the presence of a wide range of PAHs in soil and sediment samples. For instance, a study of high-altitude lakes identified numerous PAHs in both soil and sediment, indicating that these compounds can be transported to remote areas. csic.es Research on river sediments has also shown the presence and biodegradation of PAHs. nih.govresearchgate.net

The table below shows the concentrations of a related PAH, indeno[1,2,3-cd]pyrene, in soil and sediment samples from a study on the River Owan in Nigeria, which gives an indication of the levels at which these types of compounds can be found in the environment.

Sample TypeLocationIndeno[1,2,3-cd]pyrene Concentration (µg/kg)Reference
Soil10.0227 mdpi.com
Soil20.0406 mdpi.com
Sediment10.0054 mdpi.com
Sediment20.0239 mdpi.com

Atmospheric and Aquatic Distribution Pathways

The atmospheric transport of PAHs is a key distribution pathway, allowing for their widespread dissemination. nih.gov PAHs can be transported over long distances, either in the gas phase or adsorbed to particulate matter. nih.govnih.gov Their removal from the atmosphere occurs through wet and dry deposition. nih.gov

In aquatic environments, the distribution of PAHs is governed by their low water solubility and high affinity for organic matter. juniperpublishers.com This leads to their accumulation in sediments and aquatic organisms. juniperpublishers.comresearchgate.net The transport of PAHs in aquatic systems is often associated with the movement of suspended sediments. frontiersin.org Lighter PAHs may be more mobile in water, while heavier compounds tend to be more strongly associated with sediments. nih.govjuniperpublishers.com

Geochemical Formation of this compound in Natural Processes

The primary formation pathway for this compound and other PAHs is through the incomplete combustion of organic matter at high temperatures, a process known as pyrosynthesis. ca.gov This can occur through both natural processes, such as forest fires and volcanic eruptions, and anthropogenic activities. nih.gov

In addition to pyrogenic sources, some PAHs can be formed through diagenetic processes over geological timescales. medwinpublisher.org This involves the transformation of biogenic precursors in sedimentary environments. However, high molecular weight PAHs are more typically associated with pyrogenic origins.

Environmental Transport and Fate Mechanisms of this compound

The environmental transport and fate of this compound are governed by its physicochemical properties and the characteristics of the surrounding environment. cdc.gov As a high molecular weight PAH, it is expected to have low water solubility and a high octanol-water partition coefficient, leading to a strong tendency to adsorb to soil and sediment. cdc.gov

The primary mechanisms of transport include atmospheric deposition and the movement of contaminated soil and sediment particles. nih.govcdc.gov Once in the environment, PAHs can undergo various transformation processes, including photodegradation, biodegradation, and chemical oxidation. researchgate.net However, high molecular weight PAHs are generally more persistent in the environment. nih.gov

Isotopic Analysis for Tracing Sources of this compound

Compound-specific isotope analysis (CSIA) is a powerful tool for identifying the sources of PAHs in the environment. asianpubs.org By measuring the stable carbon isotope ratios (δ¹³C) of individual PAH compounds, it is possible to differentiate between various sources, such as coal combustion, vehicle exhaust, and biomass burning. pjoes.comresearchgate.net

Applications of 11h Indeno 2,1 a Phenanthrene and Its Structural Motifs in Advanced Materials Research

Research into 11H-Indeno[2,1-a]phenanthrene as a Core Structure for Organic Electronic Materials

The indenophenanthrene scaffold is a promising candidate for the development of high-performance organic electronic materials. Its extended π-conjugation, high thermal stability, and tunable electronic properties make it an attractive core for designing molecules for a range of applications.

Exploration in Organic Light-Emitting Diodes (OLEDs) Component Design

In one study, three fluorescent blue emitting materials based on indenophenanthrene derivatives were synthesized. A device utilizing 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene as the blue emitter demonstrated promising performance characteristics.

Table 1: Performance of an OLED Device Using an Indenophenanthrene Derivative as the Emitter

ParameterValue
Maximum Luminous Efficiency7.58 cd/A
Maximum Power Efficiency5.87 lm/W
Maximum External Quantum Efficiency4.20%

This data highlights the potential of indenophenanthrene derivatives to serve as efficient emitters in blue OLEDs, a critical component for full-color displays and solid-state lighting.

Investigation in Organic Photovoltaic Materials (if related phenanthrenes are used as models)

While direct applications of this compound in organic photovoltaics (OPVs) are not extensively documented, the broader class of phenanthrene-containing molecules serves as a useful model for designing new materials. The key components in OPVs are the electron donor and electron acceptor materials, and the indenophenanthrene core possesses properties that could be beneficial for both.

For instance, the electron-rich nature of the phenanthrene (B1679779) moiety makes it a suitable building block for hole-transporting materials (HTMs). Star-shaped HTMs incorporating an indeno[1,2-b]thiophene core have been synthesized and have shown power conversion efficiencies comparable to standard materials. This suggests that the indenophenanthrene scaffold could be similarly employed in the design of novel HTMs.

On the other hand, the fused-ring structure is also a feature of some non-fullerene acceptors (NFAs). By modifying the indenophenanthrene core with electron-withdrawing groups, it may be possible to create new NFA materials with tailored energy levels for efficient charge separation in OPV devices. The development of a fused-ring electron acceptor with a naphthalene (B1677914) core, which is structurally related to phenanthrene, has demonstrated that subtle changes in the molecular structure can significantly impact the optical and electrochemical properties, and thus the photovoltaic performance.

Supramolecular Assembly and Host-Guest Chemistry Involving this compound Scaffolds

The planar and aromatic nature of the this compound scaffold makes it an interesting component for supramolecular chemistry. The π-rich surface can participate in non-covalent interactions such as π-π stacking and van der Waals forces, which are the driving forces for self-assembly processes.

While specific studies on the supramolecular assembly of this compound are limited, related research on phenanthrene-DNA conjugates demonstrates the potential of this structural motif. In one study, DNA duplexes with phenanthrene overhangs were shown to self-assemble into vesicle-shaped supramolecular polymers. The phenanthrene units acted as "sticky ends," facilitating the assembly process. These assembled structures also exhibited light-harvesting properties, with the phenanthrene units transferring absorbed energy to an acceptor molecule. This suggests that functionalized this compound derivatives could be designed to form ordered supramolecular structures with interesting photophysical properties.

In the realm of host-guest chemistry, the indenophenanthrene scaffold could potentially act as a host for electron-deficient guest molecules through π-stacking interactions. The development of such host-guest systems could lead to applications in areas like molecular recognition and sensing.

Development of Optoelectronic Systems Utilizing this compound Derivatives

The development of optoelectronic systems based on this compound derivatives is an active area of research. The inherent photophysical properties of the indenophenanthrene core, such as its fluorescence, can be modulated through chemical modification to create materials for specific applications.

As discussed in the context of OLEDs, the ability to tune the emission color of indenophenanthrene derivatives is a key advantage. By carefully selecting the substituents, it is possible to design materials that emit light across the visible spectrum. This tunability is crucial for the development of full-color displays and other optoelectronic devices.

Furthermore, the rigid and planar structure of the indenophenanthrene core can lead to high charge carrier mobilities, which is beneficial for a variety of electronic devices. The combination of good charge transport and tunable light emission makes these materials attractive for applications such as organic field-effect transistors (OFETs) with light-emitting properties.

Exploration of this compound in Sensor Technology Development

The fluorescent properties of the this compound scaffold make it a promising candidate for the development of chemical sensors. The principle behind fluorescent sensors is that the presence of an analyte interacts with the sensor molecule, leading to a change in its fluorescence properties, such as intensity or wavelength.

While research specifically on this compound-based sensors is emerging, studies on other phenanthrene derivatives have demonstrated the viability of this approach. For example, photoactivatable fluorescent probes based on a phenanthrene core have been developed for live-cell imaging. These probes are initially non-fluorescent but become fluorescent upon exposure to specific wavelengths of light, allowing for controlled imaging.

Furthermore, electrochemical sensors have been developed for the detection of phenanthrene. These sensors often utilize materials that can selectively interact with the phenanthrene molecule, leading to a measurable electrical signal. The unique electronic structure of this compound could be exploited to create highly selective and sensitive electrochemical sensors for a variety of target analytes.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in 11H-Indeno[2,1-a]phenanthrene Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex molecules like this compound. These computational tools can accelerate the discovery and optimization of its derivatives by processing vast datasets to identify structure-property relationships that are not immediately obvious to human researchers. nih.gov

ML models can be trained on existing chemical databases to predict a range of properties for novel this compound derivatives, including their electronic characteristics, solubility, and potential for self-assembly. For instance, generative models can design new molecular candidates from scratch, tailored for specific applications such as organic electronics. nih.gov This approach significantly reduces the time and resources spent on trial-and-error synthesis. In the realm of organic photovoltaics, ML has already been used to analyze phenanthrene-based dyes, successfully predicting their performance-related parameters and proposing new designs with enhanced efficiency. rsc.org

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML Application Area Specific Task Potential Impact
Property Prediction Predicting electronic, optical, and thermal properties of novel derivatives. Accelerates the identification of candidates for materials science applications.
Generative Molecular Design Designing new this compound structures with desired functionalities. Expands the accessible chemical space for new materials and drugs. nih.gov
Retrosynthesis Planning Identifying optimal and novel synthetic routes to complex architectures. Improves efficiency and sustainability of chemical synthesis.

| Data Analysis | Interpreting complex spectral data (e.g., mass spectrometry) to identify unknown molecules. | Facilitates the discovery and characterization of new compounds in complex mixtures. eurekalert.org |

Emerging Synthetic Strategies for Complex this compound Architectures

The synthesis of the rigid, polycyclic framework of this compound presents considerable challenges. Future progress will rely on the development of more efficient and versatile synthetic methodologies. Modern organic synthesis is moving towards atom-economic reactions that can build molecular complexity in fewer steps.

Emerging strategies applicable to this scaffold include:

C-H Activation: This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in the phenanthrene (B1679779) core. This avoids the need for pre-functionalized starting materials, streamlining the synthesis of derivatives.

Annulation Reactions: Novel annulation strategies, such as copper-catalyzed [2+2+1] annulation processes, can be explored to construct the fused ring system with high selectivity. researchgate.net These methods involve breaking and forming multiple bonds in a single operation, offering an efficient route to complex polycyclic systems.

Ring Expansion Mechanisms: Recent studies have highlighted gas-phase reactions of radicals that lead to the expansion of five-membered rings into the six-membered rings characteristic of phenanthrene. nih.gov Investigating similar pathways could provide new, unconventional routes to the indenophenanthrene core. For example, the conversion of acenaphthylene (B141429) to phenanthrene via acetylene (B1199291) addition has been shown to be a significant formation pathway. researchgate.net

These advanced synthetic tools will enable chemists to create a wider array of this compound derivatives with precisely controlled structures, which is crucial for tuning their properties for specific applications in materials science and beyond.

Advanced Computational Modeling for Predicting Novel Reactivity and Interactions

Computational chemistry offers a powerful lens for understanding the behavior of this compound at the molecular level. Advanced modeling techniques can predict its reactivity, electronic structure, and intermolecular interactions, guiding experimental efforts.

Density Functional Theory (DFT): DFT calculations are instrumental in predicting the geometric and electronic properties of the ground state. They can be used to calculate molecular orbitals (HOMO/LUMO levels), which are critical for designing organic semiconductors. DFT can also elucidate reaction mechanisms, for example, by modeling the pathways for PAH growth. researchgate.net

Time-Dependent DFT (TD-DFT): This method is used to predict excited-state properties, such as UV-Vis absorption and emission spectra. It is essential for designing new molecules for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of large ensembles of this compound molecules over time. This allows researchers to predict bulk material properties, such as crystal packing, charge mobility, and self-assembly in solution, which are key to performance in electronic devices.

By using these computational tools, researchers can screen potential derivatives in silico before committing to lengthy and resource-intensive synthesis, thereby accelerating the development of new functional materials.

Challenges and Prospects in Environmental Mechanistic Research of this compound

As a polycyclic aromatic hydrocarbon (PAH), this compound is of potential environmental concern. Understanding its fate, transport, and toxicity is crucial. However, research in this area faces significant challenges. The parent compound, phenanthrene, is known to trigger oxidative stress, neurotoxicity, and genotoxicity in organisms like earthworms. nih.gov It can also cause cardiotoxicity by altering ion channel function in cardiac cells. nih.gov

Challenges:

Detection and Quantification: The low concentrations of specific indenophenanthrene isomers in environmental samples make their detection and accurate quantification difficult.

Complex Degradation Pathways: The environmental degradation of large PAHs can proceed through numerous biotic and abiotic pathways, forming a complex mixture of transformation products that are themselves potentially toxic.

Elucidating Toxic Mechanisms: Determining the precise molecular mechanisms of toxicity is challenging. Like phenanthrene, its indeno-derivative could interact with multiple biological targets, making it difficult to pinpoint the primary cause of adverse effects. nih.govnih.gov

Prospects: Future research will leverage high-resolution analytical techniques, such as mass spectrometry, to better identify and track the compound and its metabolites in environmental systems. Advances in toxicology, including transcriptomics and metabolomics, will help to unravel the complex biological responses to exposure. This knowledge is essential for assessing the ecological risks associated with this compound and developing potential remediation strategies.

Table 2: Research Focus in Environmental Mechanistic Studies

Research Area Objective Key Methodologies
Environmental Fate To understand how the compound moves and persists in soil, water, and air. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS).
Biodegradation To identify microorganisms and enzymatic pathways capable of degrading the compound. Microbial culture studies, genetic sequencing.
Toxicology To determine the mechanisms of toxicity in relevant organisms. In vivo and in vitro assays, omics technologies (genomics, proteomics). nih.gov

| Risk Assessment | To evaluate the potential harm to ecosystems and human health. | Exposure modeling, dose-response analysis. |

Synergistic Research between Synthetic Chemistry and Materials Science for this compound

The true potential of this compound lies at the interface of synthetic chemistry and materials science. The synergy between these disciplines is essential for translating novel molecular designs into functional materials and devices.

Synthetic chemists can design and build derivatives with tailored properties, such as specific energy levels, high charge carrier mobility, or strong light absorption/emission. This is achieved by strategically adding functional groups to the core indenophenanthrene structure. A prime example is the development of functionalized phenanthrene imide-based polymers for use as n-type semiconductors in organic thin-film transistors (OTFTs). nih.gov In this work, the incorporation of imide and dicyanomethylene groups onto a phenanthrene-based structure led to polymers with improved electron mobility. nih.gov

Materials scientists can then take these custom-designed molecules and fabricate them into thin films, nanoparticles, or other architectures. They characterize the material's bulk properties—such as film morphology, charge transport, and photophysical behavior—and integrate them into devices like:

Organic Field-Effect Transistors (OFETs)

Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs)

This collaborative cycle, where materials performance feedback informs the next generation of synthetic targets, is crucial for innovation. The unique, rigid, and extended π-conjugated framework of this compound makes it a highly promising building block for the next generation of high-performance organic electronic materials. nih.gov

Conclusion

Summary of Key Academic Contributions to the Understanding of 11H-Indeno[2,1-a]phenanthrene

The scientific understanding of this compound is built upon several foundational academic contributions that have elucidated its structure, synthesis, and fundamental properties. A significant early contribution was the development of synthetic methodologies, which provided researchers with access to the core molecular framework for further study. These chemical synthesis routes have been crucial for producing the compound and its derivatives.

A major area of academic focus has been the structural characterization of the molecule. Spectroscopic studies, particularly proton nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in confirming the structure of this compound and its related derivatives, such as its 11-oxo counterpart. This work provided definitive data on the arrangement of atoms and the chemical environment of the protons within the molecule. This foundational spectroscopic work is complemented by data aggregated in public scientific databases, which provide mass spectrometry and other spectral information, forming a baseline for its identification and characterization.

Furthermore, the classification of this compound within the broader family of polycyclic aromatic hydrocarbons (PAHs) has been an important contextual contribution. General computational and theoretical studies on PAHs have provided a framework for understanding its likely chemical behavior and properties, even when not studying the molecule directly. These broader studies help in predicting characteristics such as reactivity and electronic properties based on the behavior of related structures.

Identification of Unresolved Questions and Future Research Trajectories for this compound

Despite the foundational knowledge, numerous questions about this compound remain unresolved, pointing toward several promising trajectories for future research.

A primary area for future investigation lies in the exploration of its potential applications in materials science. Computational studies on structurally related phenanthrene (B1679779) derivatives have suggested their utility in organic electronics, such as organic solar cells. A significant unresolved question is whether this compound possesses comparable or superior electronic and photophysical properties. Future research should therefore involve detailed experimental and computational investigations into its semiconductor characteristics, charge transport capabilities, and performance in electronic devices.

While its basic synthesis is established, the detailed reactivity of the this compound core is not well-explored. Future work could focus on systematically mapping its chemical reactivity, including its susceptibility to electrophilic aromatic substitution, oxidation, and reduction. Computational methods, such as Density Functional Theory (DFT), could be employed to predict reaction sites and mechanisms, guiding experimental efforts.

Another avenue of research involves the targeted synthesis of novel derivatives. The functionalization of the indenophenanthrene skeleton by adding various substituent groups could systematically tune its physical and electronic properties. This opens the door to creating a library of related compounds with tailored characteristics for specific applications, a common strategy in medicinal chemistry and materials science.

Finally, the mechanisms of formation for complex PAHs in high-temperature environments remain a topic of intense study. The specific pathways that could lead to the formation of this compound in combustion or astrophysical settings are unknown. Future research trajectories could include gas-phase studies and computational modeling to explore potential ring-expansion or radical-radical reaction mechanisms that could generate this specific topology.

Q & A

Q. What are the key structural features and IUPAC nomenclature rules for 11H-Indeno[2,1-a]phenanthrene?

The compound consists of a phenanthrene backbone fused with an indeno group, forming a polycyclic aromatic hydrocarbon (PAH) with a five-membered ring. The "11H" designation indicates the position of the hydrogen atom in the indeno moiety. IUPAC nomenclature prioritizes numbering to minimize locants for substituents and heteroatoms. Historically, it was misclassified as 11H-naphtho[2,1-a]fluorene, highlighting the importance of updated structural validation using X-ray crystallography or NMR .

Q. What spectroscopic methods are effective for identifying this compound in environmental samples?

  • UV-Vis Spectroscopy : Detects aromatic π→π* transitions, with characteristic absorption bands between 250–300 nm.
  • GC-MS : Use non-polar columns (e.g., DB-5) with temperature programming (e.g., 50°C to 300°C at 10°C/min) and electron ionization for fragmentation patterns. Retention indices (Kovats) can be cross-referenced with NIST databases .
  • Fluorescence Spectroscopy : Excitation at 255 nm and emission at 273 nm provide selective detection in aqueous matrices, with a detection limit of ~3.88 ng/mL .

Q. How to differentiate this compound from its structural isomers using chromatographic techniques?

Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution. Compare retention times and spectral data (e.g., UV-Vis, MS/MS) against standards. Structural isomers like dibenz[a,e]aceanthrylene require high-resolution MS or NMR for unambiguous distinction .

Q. What are the historical changes in the nomenclature of this compound and related PAHs?

Early misidentification as 11H-naphtho[2,1-a]fluorene arose from overlapping UV spectral data. Revised nomenclature emerged after advanced structural elucidation techniques (e.g., X-ray diffraction) confirmed the indeno-phenanthrene backbone. Such updates underscore the need for multi-method validation in PAH studies .

Advanced Research Questions

Describe a novel synthesis route for this compound involving radical addition mechanisms.

  • Step 1 : Benzyl radical generation via thermal decomposition of benzoyl peroxide.
  • Step 2 : Radical addition to phenanthrene at the 1-position, forming 1-benzylphenanthrene intermediate.
  • Step 3 : Dehydrogenation and cyclization via aryl radical intermediates to form the five-membered indeno ring.
  • Characterization : Confirm product purity via GC-MS and ¹H/¹³C NMR, comparing chemical shifts with NIST reference data .

Q. How can computational chemistry predict the photophysical properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model conjugation length and torsion angles between fused rings. Hyperpolarizability (β) can be predicted using finite-field methods, correlating with experimental hyper-Rayleigh scattering data. Adjusting substituents on the indeno moiety modulates nonlinear optical (NLO) responses .

Q. What experimental approaches are used to study the sorption behavior of this compound in different soil matrices?

  • Batch Sorption Isotherms : Use Freundlich models (S = K_F·C^N) to quantify nonlinearity (N) and sorption coefficients (K_F).
  • Soil Organic Matter (SOM) Analysis : Sequential extraction of humic acids (HAs) and humins, followed by ¹³C NMR to correlate aliphatic content with sorption capacity. Polar HAs exhibit lower K_F due to competitive H-bonding .

Q. How to optimize biodegradation conditions for this compound using statistical experimental design?

  • Plackett-Burman Design : Screen variables (pH, temperature, inoculum size).
  • Box-Behnken Optimization : Refine parameters (e.g., 33.4°C, pH 6.2, 190 rpm) to maximize degradation. Validate via GC-MS quantification of residual PAH. Sonication (33 kHz) during log phase enhances degradation rates by 25% via biofilm disruption .

Q. What role does meta-cleavage play in the microbial degradation pathways of this compound?

Gram-positive strains (e.g., Staphylococcus sp.) initiate dioxygenation at the 1,2-position, forming a diol intermediate. Meta-cleavage of 2-hydroxy-1-naphthoic acid via catechol-2,3-dioxygenase yields trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid, funneling into the TCA cycle. Plasmid-encoded genes regulate pathway efficiency .

Q. How does the aliphatic content of soil organic matter influence the nonlinear sorption of this compound?

Aliphatic-rich humins (e.g., later-extracted HAs) exhibit higher Freundlich coefficients (K_F = 1.94–2.12) due to hydrophobic partitioning. Nonlinearity (N = 0.88–0.96) inversely correlates with aliphaticity, as polar functional groups in HAs compete for sorption sites. Solid-state ¹³C NMR quantifies alkyl-C vs. aromatic-C ratios to predict sorption capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.